

Methoxyacetic Acid: A Comprehensive Toxicological Profile

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Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetic acid (MAA) is a significant metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME). Its presence is of considerable toxicological concern due to its established reproductive and developmental toxicity. This technical guide provides a comprehensive overview of the toxicological profile of MAA, detailing its metabolic fate, mechanisms of toxicity, and effects on various organ systems. Quantitative toxicological data are summarized, and key experimental methodologies are described. Furthermore, this document includes visualizations of the metabolic and signaling pathways affected by MAA to facilitate a deeper understanding of its toxicological impact.

Chemical and Physical Properties

Methoxyacetic acid (CAS No. 625-45-6) is a colorless, viscous liquid with a pungent odor.[1] It is soluble in water, ethanol, and diethyl ether.[1]

Table 1: Physicochemical Properties of Methoxyacetic Acid



Property	Value	Reference
Molecular Formula	C3H6O3	[2]
Molecular Weight	90.08 g/mol	[2][3]
Boiling Point	202-204 °C	[1]
Melting Point	7-9 °C	[1]
Density	1.1768 g/cm³	[1]
рКа	3.57	[1]

Toxicokinetics: Metabolism and Elimination

Methoxyacetic acid is the primary active metabolite of ethylene glycol monomethyl ether (EGME).[4][5] In both humans and animals, EGME is rapidly oxidized to methoxyacetaldehyde by alcohol dehydrogenase (ADH), which is then further oxidized to MAA.[1][4]

MAA can be activated to methoxyacetyl-coenzyme A, which can then enter the Krebs cycle or be incorporated into fatty acid biosynthesis.[4] The biological half-life of MAA varies between species, being approximately 9-13 hours in rats and significantly longer in humans, with an average of 77.1 hours after inhalation exposure to EGME.[4] This slow accumulation in primates and humans is a key factor in its toxicity.[4] The primary route of excretion for MAA and its conjugates is renal.[4]



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Caption: Metabolic conversion of EGME to MAA and its subsequent entry into cellular metabolic pathways.

Toxicological Profile Acute Toxicity



Methoxyacetic acid exhibits moderate acute toxicity following oral exposure.[4] Signs of toxicity in animal studies include breathing difficulty, muscle weakness, spastic gait, and cyanosis.[4]

Table 2: Acute Toxicity of Methoxyacetic Acid

Species	Route	Value	Reference
Rat (Sprague Dawley)	Oral	LD50: 1000-1500 mg/kg bw	[4]
Rat	Inhalation (4h)	LC50: >7.86 mg/L	[4]

Skin and Eye Irritation

MAA is corrosive to the skin and eyes.[3][4] In dermal irritation studies using rabbits, MAA caused severe skin redness, edema, and necrosis.[4]

Reproductive and Developmental Toxicity

The most significant toxicological concern with MAA is its potent reproductive and developmental toxicity.[3][4][5][6] It is classified as a Category 2 substance toxic to reproduction and may impair fertility and cause harm to the unborn child.[3][4]

Key effects include:

- Testicular Toxicity: MAA is a testicular toxicant, causing degeneration of the germinal epithelium, reduced testicular weight, and decreased sperm counts.[4][7][8] These effects are observed in multiple species, including rats.
- Developmental Toxicity: In utero exposure to MAA can lead to fetal mortality, digit malformations, and skeletal anomalies.[4][9]

Table 3: Reproductive and Developmental Toxicity Data for **Methoxyacetic Acid**



Species	Study Type	Endpoint	NOAEL	LOAEL	Reference
Rat	Development al	Maternal and Development al Toxicity	2.5 mg/kg bw/day	15 mg/kg bw/day	[4]
Rabbit	Development al	Development al Toxicity	2.5 mg/kg/day	-	[10]

Repeated Dose Toxicity

Repeated oral exposure to MAA primarily targets the testes.[4] In a 2-week study in rats, doses of 300 mg/kg bw/day resulted in significant reductions in body weight, spleen and testicular weights, and leukocyte count.[4] A No Observed Adverse Effect Level (NOAEL) of 30 mg/kg bw/day was established in this study.[4]

Genotoxicity and Carcinogenicity

Available data from in vitro and in vivo studies suggest that MAA is not genotoxic.[4] There are no structural alerts for carcinogenicity, and its metabolic precursor, EGME, is not considered a human carcinogen.[4]

Hematological Effects

Studies in rats have shown that high doses of MAA can lead to reductions in bone marrow cellularity, resulting in lower red blood cell counts, hemoglobin concentration, and white blood cell counts.[7][8]

Mechanism of Toxicity

The toxicity of **methoxyacetic acid** is multifaceted and involves interference with several key cellular processes.

Interference with Metabolic Pathways

MAA is hypothesized to cause cellular disruption by interfering with essential metabolic pathways.[4] It can inhibit the production of lactate by Sertoli cells in the testes, a crucial



energy substrate for developing germ cells.[11] This disruption of metabolic support is a likely contributor to its testicular toxicity.[11]

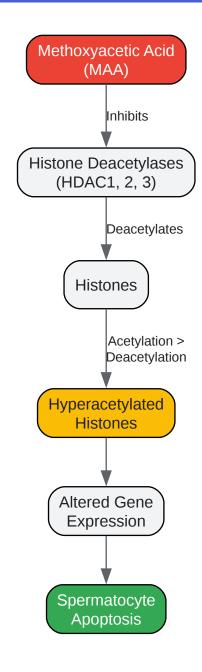
Mitochondrial Dysfunction

MAA has been shown to inhibit mitochondrial function in vitro.[12] It inhibits state 3 respiration and the respiratory control ratio in both hepatic and testicular mitochondria.[7][12] This impairment of cellular energy production can lead to widespread cellular damage, particularly in tissues with high energy demands like the testes.

Histone Deacetylase (HDAC) Inhibition

MAA is a known inhibitor of histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[13][14] HDAC inhibition leads to hyperacetylation of histones, which can alter gene expression.[13] This epigenetic modification is associated with the induction of apoptosis (programmed cell death) in spermatocytes.[13]





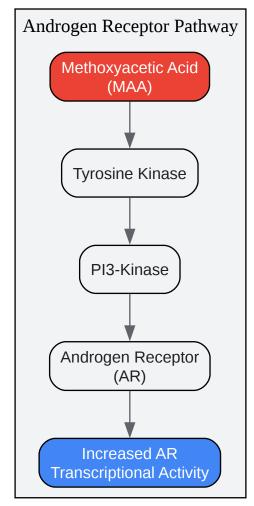
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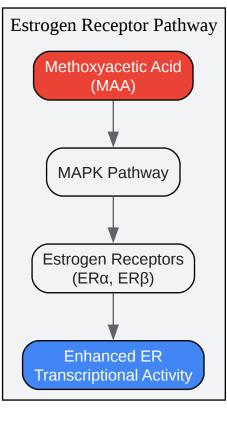
Caption: MAA inhibits HDACs, leading to histone hyperacetylation and subsequent apoptosis.

Modulation of Signaling Pathways

MAA can modulate various signaling pathways, contributing to its endocrine-disrupting effects. It has been shown to increase the transcriptional activity of the androgen receptor (AR) through a tyrosine kinase signaling pathway that involves PI3-kinase.[15] Furthermore, MAA can enhance the transcriptional activities of estrogen receptors (ER α and ER β) by activating the MAPK pathway.[13]







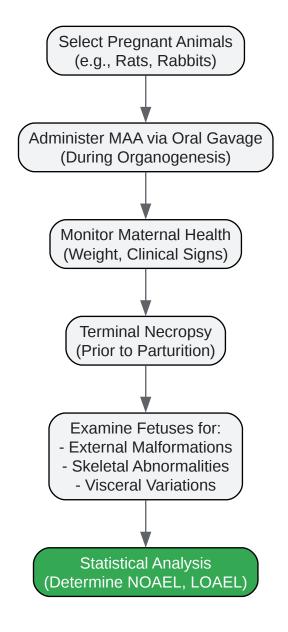
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Caption: MAA modulates androgen and estrogen receptor signaling pathways.

Experimental Protocols Animal Studies for Reproductive and Developmental Toxicity

A common experimental design to assess the reproductive and developmental toxicity of a substance like MAA involves oral gavage administration to pregnant animals during specific gestation days.





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Caption: Generalized workflow for a developmental toxicity study of **Methoxyacetic Acid**.

Methodology Example (based on cited studies):

- Test System: Time-mated female Sprague-Dawley rats.
- Dose Administration: Methoxyacetic acid administered by oral gavage once daily from gestation day 6 to 15.
- Dose Groups: At least three dose levels and a concurrent vehicle control group.



- Observations: Animals are observed daily for clinical signs of toxicity. Maternal body weight is recorded throughout the study.
- Terminal Procedures: On gestation day 20, dams are euthanized, and a caesarean section is performed. The number of corpora lutea, implantations, resorptions, and live/dead fetuses are recorded.
- Fetal Examinations: Fetuses are weighed and examined for external, visceral, and skeletal malformations.

In Vitro Mitochondrial Function Assay

The effect of MAA on mitochondrial respiration can be assessed using isolated mitochondria.

Methodology Example:

- Mitochondria Isolation: Mitochondria are isolated from the liver or testes of rats by differential centrifugation.
- Respiration Measurement: Oxygen consumption is measured polarographically using a Clark-type oxygen electrode.
- Substrates and Inhibitors: The assay is performed in the presence of specific mitochondrial substrates (e.g., succinate, citrate/malate) to assess different parts of the electron transport chain.
- MAA Treatment: Various concentrations of MAA are added to the mitochondrial suspension to determine its effect on state 3 (ADP-stimulated) and state 4 (resting) respiration. The respiratory control ratio (RCR), an indicator of mitochondrial coupling, is calculated.

Conclusion

Methoxyacetic acid is a potent reproductive and developmental toxicant, with the testes being a primary target organ. Its toxicity stems from a combination of mechanisms, including interference with cellular metabolism, mitochondrial dysfunction, and epigenetic modifications through HDAC inhibition. The long biological half-life of MAA in humans increases the risk of toxicity from exposure to its parent compound, EGME. A thorough understanding of the



toxicological profile of MAA is crucial for risk assessment and the development of safety guidelines for related industrial chemicals. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development.

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